2-Bromo-n-(methylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-methylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHLSUHCWZXRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294543 | |
| Record name | 2-bromo-n-(methylsulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59504-75-5 | |
| Record name | NSC96997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-(methylsulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-Methylsulfonylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and well-documented method for synthesizing 2-Bromo-n-(methylsulfonyl)acetamide involves the acylation reaction between methane sulfonamide and bromoacetyl bromide. This reaction is typically conducted under an inert atmosphere such as argon to prevent unwanted side reactions and to maintain the integrity of the reactants.
- Methane sulfonamide is dissolved in anhydrous toluene to create a suitable reaction medium.
- Bromoacetyl bromide is added dropwise to the methane sulfonamide solution under continuous stirring to ensure controlled reaction kinetics.
- The reaction mixture is refluxed at approximately 118°C for about 5 hours, allowing sufficient time for the acylation to proceed to completion.
- After reflux, the mixture is cooled to room temperature, promoting crystallization of the product from the toluene solvent.
- The crude product is then purified by recrystallization to obtain high-purity this compound.
This method yields the compound with high efficiency and purity suitable for further applications or studies.
Industrial Production Considerations
For industrial-scale production, the synthetic route remains fundamentally the same but requires optimization for scale-up:
- Reaction parameters such as temperature, reagent concentrations, and solvent volumes are carefully controlled to maximize yield and purity.
- The use of continuous flow reactors is increasingly favored to enhance reaction control, safety, and throughput.
- Automated systems may be employed to precisely regulate reagent addition and reaction conditions, reducing human error and improving reproducibility.
- Post-reaction purification steps such as crystallization and recrystallization are adapted for larger volumes, often using solvent recovery systems to improve sustainability and cost-efficiency.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactants | Methane sulfonamide, bromoacetyl bromide | Same as laboratory scale |
| Solvent | Anhydrous toluene | Anhydrous toluene or alternative solvents optimized for scale |
| Atmosphere | Argon (inert) | Argon or nitrogen (inert) |
| Temperature | Reflux at 118°C | Controlled reflux, possibly continuous flow at optimized temperature |
| Reaction Time | 5 hours | Optimized, possibly shorter due to better mixing and heat transfer |
| Product Isolation | Cooling to crystallize, recrystallization | Large-scale crystallization and purification systems |
| Yield | High (not explicitly quantified) | Optimized for maximum yield and purity |
Research Findings and Notes
- The reaction mechanism involves nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of bromoacetyl bromide, forming the acetamide linkage with bromine substitution.
- Maintaining an inert atmosphere is crucial to avoid hydrolysis or side reactions involving moisture or oxygen.
- Recrystallization is essential for removing impurities and obtaining a product suitable for sensitive applications.
- The compound's bromine atom makes it reactive for further functionalization, especially in nucleophilic substitution reactions, which is important in medicinal chemistry and materials science.
Additional Insights from Related Sulfonamide Derivatives
Studies on related sulfonamide acetamide derivatives indicate that similar synthetic strategies apply, often involving acylation of sulfonamide precursors with bromoacetyl bromide under mild conditions with bases like triethylamine to neutralize byproducts. These studies also highlight the importance of solvent choice and temperature control to minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(methylsulfonyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoacetamide, thiocyanatoacetamide, and methoxyacetamide derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Amine derivatives are produced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-n-(methylsulfonyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles enables it to participate in nucleophilic substitution reactions, which are fundamental in organic chemistry for constructing more complex molecules.
Biological Research
Enzyme Inhibition Studies
The compound is employed in biological research to study enzyme inhibition and protein modification. Its ability to react with specific biological macromolecules allows researchers to investigate its potential as a lead compound for drug development targeting various diseases. The methylsulfonyl group may enhance the compound's interaction with proteins, potentially influencing their activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, synthesized compounds based on this structure demonstrated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals with specific properties. Its unique chemical structure allows for the creation of materials that can be tailored for particular applications in fields such as materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(methylsulfonyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Differences
The substituent on the amide nitrogen plays a critical role in molecular conformation and intermolecular interactions:
- 2-Bromo-N-(4-bromophenyl)acetamide : The N–H bond adopts an antiperpendicular conformation relative to the C=O and C–Br bonds, as observed in crystal structures. This geometry facilitates C–H⋯Br and N–H⋯O hydrogen bonding, stabilizing the lattice .
- 2-Bromo-N-(methylsulfonyl)acetamide: The bulky methylsulfonyl group likely disrupts planar amide geometry due to steric and electronic effects.
Table 1: Structural Comparison of Bromoacetamides
Physicochemical Properties
Melting Points :
Hydrophilicity :
- The methylsulfonyl group increases polarity, reducing LogP compared to aryl-substituted analogues (e.g., LogP = 1.7 for 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide ).
Biological Activity
2-Bromo-N-(methylsulfonyl)acetamide (CAS No. 59504-75-5) is a compound characterized by its unique molecular structure, which includes a bromine atom, a methylsulfonyl group, and an acetamide functional group. Its potential biological activity has garnered interest in various fields, including pharmacology and medicinal chemistry.
- Molecular Formula : C4H8BrNO2S
- Molar Mass : Approximately 201.06 g/mol
- Density : Around 1.5 g/cm³
The presence of the electrophilic bromine atom contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with various biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound can be attributed to its ability to interact with cellular targets, potentially altering biochemical pathways. While specific mechanisms remain to be fully elucidated, studies suggest that similar compounds exhibit the following activities:
- Antimicrobial Activity : Interactions with bacterial cell membranes and inhibition of protein synthesis pathways.
- Biofilm Inhibition : Potential to disrupt biofilm formation in pathogenic bacteria.
- Cytotoxicity : Variable effects on red blood cells, indicating possible therapeutic windows or toxicity concerns .
Antimicrobial Efficacy
Table 1 summarizes the antimicrobial activity of this compound compared to related compounds:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| 2-Bromo-N-ethyl-N-methyl-acetamide | TBD | Antibacterial |
| N-(2-bromo-4-methylphenyl)acetamide | TBD | Antibacterial |
| N-(thiazol-2-yl)-acetamides | 15.6 - 125 | Broad-spectrum |
Note: TBD indicates that specific MIC values for this compound are yet to be determined in available literature.
Case Studies on Biological Activity
-
Biofilm Inhibition Study :
A recent study investigated the biofilm inhibition properties of various derivatives. Although specific data for this compound was not highlighted, structurally similar compounds demonstrated significant biofilm inhibition against E. coli, with percentages ranging from 79% to over 90% . -
Cytotoxicity Assessment :
In cytotoxicity assays, derivatives similar to this compound exhibited varying degrees of hemolytic activity against red blood cells. For instance, one compound showed a lysis percentage of 11.72%, which could indicate potential toxicity at certain concentrations .
Research Findings
Recent research highlights the need for further investigation into the specific interactions and biological pathways affected by this compound:
- Electrophilic Nature : The bromine atom's electrophilicity allows for nucleophilic attacks from biological macromolecules, suggesting potential therapeutic applications.
- Pharmacological Potential : The compound's structural features may confer unique reactivity profiles compared to other sulfonamide derivatives, warranting deeper exploration into its pharmacokinetics and dynamics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-N-(methylsulfonyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acylation of brominated aniline derivatives using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to neutralize byproducts. For example, substituting 4-bromo-2-methylaniline with methanesulfonyl groups requires precise stoichiometric ratios (1:1.2 for amine:acetylating agent) and reflux in aprotic solvents (e.g., dichloromethane) at 40–60°C for 6–8 hours . Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity during purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly distinguishing bromine and sulfonyl group orientations. Mass spectrometry (MS) with electron ionization (EI) validates molecular weight (e.g., [M+H]+ peak at 290.08 g/mol). X-ray crystallography, as demonstrated for analogous sulfonamides, resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) . High-performance liquid chromatography (HPLC) on reversed-phase columns (e.g., Newcrom R1) ensures purity (>98%) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : The bromine atom facilitates nucleophilic substitution (e.g., with amines or thiols), while the sulfonyl group stabilizes transition states in SN2 mechanisms. Hydrolysis under acidic/basic conditions cleaves the acetamide moiety, yielding sulfonamide intermediates. Oxidation with KMnO₄ or H₂O₂ modifies the methylsulfonyl group to sulfonic acid derivatives, useful for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, bromine displacement may produce regioisomers if steric hindrance is overlooked. Use tandem MS/MS to fragment byproducts and compare with computational predictions (e.g., DFT calculations). X-ray crystallography or 2D-NMR (e.g., NOESY) can differentiate structural isomers. Case studies on sulfonamide derivatives highlight the importance of pH control to suppress hydrolysis during substitution .
Q. What mechanistic insights exist for the biological activity of this compound?
- Methodological Answer : The bromine atom acts as an electrophile, forming covalent bonds with cysteine residues in enzyme active sites (e.g., kinase inhibition). Molecular docking studies on analogous compounds (e.g., N-(3-bromophenyl)sulfonyl derivatives) suggest interactions with inflammatory mediators like COX-2. In vitro assays (e.g., IC₅₀ determination) combined with mutagenesis validate target specificity .
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Methodological Answer : Density functional theory (DFT) calculates charge distribution, identifying electrophilic centers (e.g., bromine: δ+ ~0.35 e). Molecular dynamics (MD) simulations model solvation effects, predicting solubility in polar aprotic solvents (e.g., DMSO). QSAR models correlate substituent effects (e.g., sulfonyl group electronegativity) with antibacterial activity (R² > 0.85 in training sets) .
Q. What strategies improve structure-activity relationships (SAR) for drug design using this compound?
- Methodological Answer : Systematic substitution of the bromine atom (e.g., with Cl, I) and sulfonyl group modification (e.g., to sulfonamide or sulfonic acid) are tested in bioassays. For instance, replacing bromine with iodine in similar acetamides increased binding affinity by 30% in kinase inhibition assays. Parallel synthesis and high-throughput screening (HTS) accelerate SAR profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
